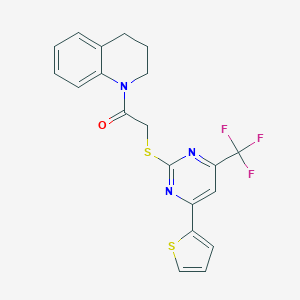
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential uses in various fields. BTE is a sulfonylurea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation in different areas of study.
Wirkmechanismus
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide exerts its biological activity by binding to sulfonylurea receptors, which are present in pancreatic beta cells and other tissues. This binding leads to the inhibition of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the stimulation of glucose uptake, and the induction of apoptosis in cancer cells. This compound has also been shown to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has several advantages for lab experiments, including its high potency and selectivity for sulfonylurea receptors, its ability to modulate cellular signaling pathways, and its potential as a drug candidate for the treatment of diabetes and cancer. However, this compound also has some limitations, including its low solubility in water, its potential toxicity, and the need for further studies to evaluate its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, including the development of more efficient synthesis methods, the evaluation of its effects on other cellular signaling pathways, the investigation of its potential as a drug candidate for the treatment of other diseases, and the assessment of its safety and efficacy in animal models and clinical trials. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its unique structure and mechanism of action have led to its investigation in different fields, and its advantages and limitations have been evaluated in lab experiments. Further research is needed to fully understand the potential of this compound as a drug candidate and its safety and efficacy in vivo.
Synthesemethoden
The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide involves several steps, including the reaction of benzenesulfonyl chloride with 2-methoxyaniline to form N-(2-methoxyphenyl)benzenesulfonamide. This intermediate compound is then reacted with trichloroacetyl chloride to yield N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide. Finally, this compound is obtained through the reaction of N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide with ammonia.
Wissenschaftliche Forschungsanwendungen
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of diabetes, cancer, and other diseases. In biochemistry, this compound has been used as a tool to study the inhibition of sulfonylurea receptors and the regulation of insulin secretion. In pharmacology, this compound has been evaluated for its antidiabetic and anticancer activities and its effects on cellular signaling pathways.
Eigenschaften
Molekularformel |
C15H13Cl3N2O3S |
|---|---|
Molekulargewicht |
407.7 g/mol |
IUPAC-Name |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-13-10-6-5-9-12(13)19-14(15(16,17)18)20-24(21,22)11-7-3-2-4-8-11/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
UGSOGAISZVSRCH-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Kanonische SMILES |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)
![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
